N-(4-iodophenyl)oxolane-3-carboxamide

Catalog No.
S999182
CAS No.
1250306-34-3
M.F
C11H12INO2
M. Wt
317.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-iodophenyl)oxolane-3-carboxamide

CAS Number

1250306-34-3

Product Name

N-(4-iodophenyl)oxolane-3-carboxamide

IUPAC Name

N-(4-iodophenyl)oxolane-3-carboxamide

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

InChI

InChI=1S/C11H12INO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-4,8H,5-7H2,(H,13,14)

InChI Key

AUEIXKPMZYFOSH-UHFFFAOYSA-N

SMILES

C1COCC1C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1COCC1C(=O)NC2=CC=C(C=C2)I
IOX1 is a small molecule inhibitor that targets the activity of histone demethylases, specifically the Jumonji C domain-containing proteins (JMJDs). It was first identified in a high-throughput screening of a small molecule library for JMJD2E inhibitors. IOX1 has been shown to selectively inhibit the demethylation of histone H3K36me2 by JMJD2E and other JMJD family members, including JMJD2A, JMJD2B, and JMJD2C. The inhibition of histone demethylase activity by IOX1 leads to an increase in the levels of H3K36me2 and the subsequent activation of downstream genes.
IOX1 has a molecular formula of C11H10IN3O2 and a molecular weight of 337.12 g/mol. It is a crystalline solid that is slightly soluble in water and highly soluble in organic solvents, such as DMSO and ethanol. IOX1 has a melting point of 169-173°C and a purity of 98%.
IOX1 can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the preparation of an intermediate, which is then reacted with 4-iodobenzoic acid to yield IOX1. The purity and identity of IOX1 can be confirmed using various analytical methods, such as HPLC, NMR, and MS.
IOX1 can be analyzed using various analytical methods, such as HPLC, NMR, and MS. HPLC is commonly used to determine the purity and identity of IOX1, while NMR and MS are used for structural elucidation.
IOX1 has been shown to have various biological properties in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer cells, pancreatic cancer cells, and glioblastoma cells. IOX1 has also been shown to inhibit the formation and differentiation of adipocytes, which may have implications in the treatment of obesity and metabolic diseases.
IOX1 has been shown to be relatively safe and well-tolerated in various in vitro and in vivo experiments. It has been shown to have low toxicity and no adverse effects on cell viability or morphology at concentrations up to 100 μM.
IOX1 has been used in various scientific experiments to study the role of histone demethylases in gene regulation and disease pathogenesis. It has been used to investigate the effects of histone demethylase inhibition on cancer cell growth and differentiation, as well as the effects of histone demethylase inhibition on adipocyte formation and function.
IOX1 is still an active area of research, with many researchers investigating its potential as a therapeutic agent in various diseases, such as cancer and metabolic disorders. There is also ongoing research focused on the development of IOX1 analogs with improved potency and selectivity.
IOX1 has the potential to have implications in various fields of research and industry, including drug discovery, epigenetics, and biotechnology. It may also have potential applications in the development of novel therapeutics for cancer and metabolic disorders.
IOX1 has some limitations, including its relatively low potency and selectivity for histone demethylases. There is ongoing research focused on the development of IOX1 analogs with improved potency and selectivity. Other future directions include investigating the effects of IOX1 on other histone demethylases and developing IOX1 as a tool for investigating the role of histone demethylases in disease pathogenesis. Additionally, IOX1 may have potential applications in the development of novel therapeutics for other diseases beyond cancer and metabolic disorders.

XLogP3

1.7

Dates

Modify: 2023-08-16

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